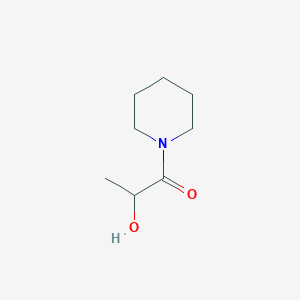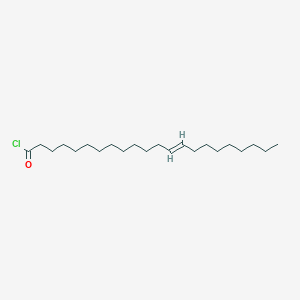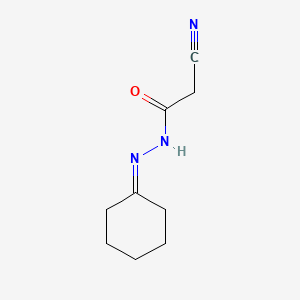
2-Hydroxy-1-(piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-1-(piperidin-1-yl)propan-1-one: 1-piperidin-1-ylpropan-2-one , is a chemical compound with the molecular formula C8H15NO. Its systematic name reflects its structure: a piperidine ring attached to a propanone (ketone) group via a hydroxyl (OH) functional group. The compound’s molecular weight is approximately 141.21 g/mol .
Métodos De Preparación
Synthetic Routes: The synthesis of 2-hydroxy-1-(piperidin-1-yl)propan-1-one involves several methods. One common approach is the reaction between piperidine and acetone under specific conditions. The hydroxyl group is introduced by using a suitable reagent, such as hydrogen peroxide or sodium hydroxide .
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently in laboratories using the aforementioned synthetic routes. specific industrial-scale processes are not widely documented.
Análisis De Reacciones Químicas
Reactivity: 2-Hydroxy-1-(piperidin-1-yl)propan-1-one can participate in various chemical reactions:
Oxidation: The ketone group is susceptible to oxidation, leading to the formation of corresponding hydroxyketones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) are commonly used.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce the ketone group.
Substitution: Alkyl halides or other nucleophiles can replace the hydrogen atom on the piperidine ring.
Major Products: The major products depend on the specific reaction conditions. Oxidation yields hydroxyketones, while reduction leads to alcohols. Substitution reactions result in various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-1-(piperidin-1-yl)propan-1-one finds applications in:
Medicinal Chemistry: It serves as a building block for designing pharmaceutical compounds.
Organic Synthesis: Researchers use it to create complex molecules.
Biological Studies: It may be used as a probe in biological assays.
Comparación Con Compuestos Similares
Propiedades
| 19737-10-1 | |
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
2-hydroxy-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C8H15NO2/c1-7(10)8(11)9-5-3-2-4-6-9/h7,10H,2-6H2,1H3 |
Clave InChI |
FQHZYZUCTQHOSA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B12000287.png)

![(2E)-N-(2,6-diisopropylphenyl)-3-[4-(hexyloxy)-3-methoxyphenyl]-2-propenamide](/img/structure/B12000300.png)
![4-[2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoic acid](/img/structure/B12000306.png)


![2-(4-Chlorobenzyl)-1-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000320.png)
![2-(4-chlorophenyl)-N'-[(E)-2-thienylmethylidene]-4-quinolinecarbohydrazide](/img/structure/B12000327.png)


![Spiro[bicyclo[3.2.1]oct-2-ene-8,2'-[1,3]dioxolane]](/img/structure/B12000356.png)

![3-(4-chlorophenyl)-4-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B12000371.png)

